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molecular formula C12H13NO3 B8784380 (3-Oxo-2,3-dihydro-1H-isoindol-1-yl)-acetic acid ethyl ester

(3-Oxo-2,3-dihydro-1H-isoindol-1-yl)-acetic acid ethyl ester

Cat. No. B8784380
M. Wt: 219.24 g/mol
InChI Key: BQORKXRZPYGOQE-UHFFFAOYSA-N
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Patent
US04244966

Procedure details

A solution of 2,3-dihydro-3-oxo-1H-isoindole-1-acetic acid (described by F. M. Rowe et al., cited above, 2.0 g) in ethanol (40 ml) containing p-toluene-sulfonic acid (0.10 g) is refluxed with stirring for 4.0 hr. Most of the ethanol is evaporated and the residue is dissolved in chloroform. The solution is washed with water, dried and evaporated. The residue (2.2 g) is crystallized from benzenehexane to give ethyl 1,3-dihydro-3-oxo-2H-isoindole-1-acetate, mp 116°-118° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]([CH2:11][C:12]([OH:14])=[O:13])[NH:3]1.[C:15]1(C)C=CC(S(O)(=O)=O)=C[CH:16]=1>C(O)C>[O:1]=[C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]([CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])[NH:3]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
O=C1NC(C2=CC=CC=C12)CC(=O)O
Name
Quantity
0.1 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 4.0 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed
CUSTOM
Type
CUSTOM
Details
Most of the ethanol is evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in chloroform
WASH
Type
WASH
Details
The solution is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue (2.2 g) is crystallized from benzenehexane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
O=C1NC(C2=CC=CC=C12)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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